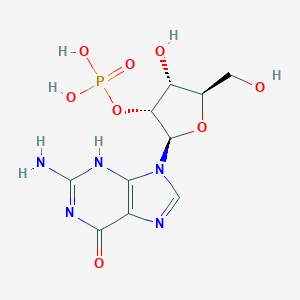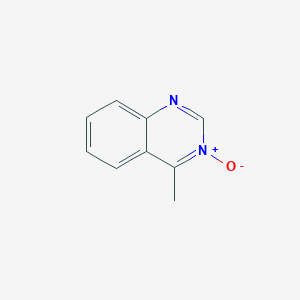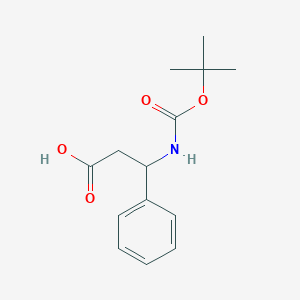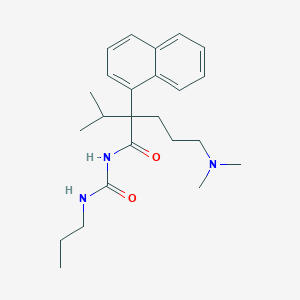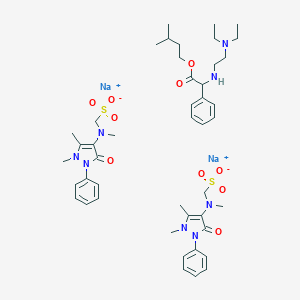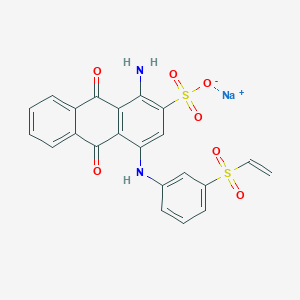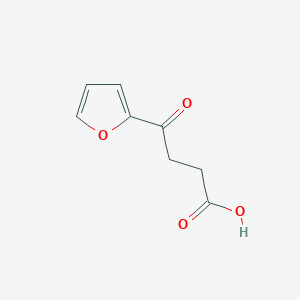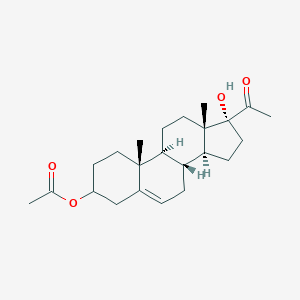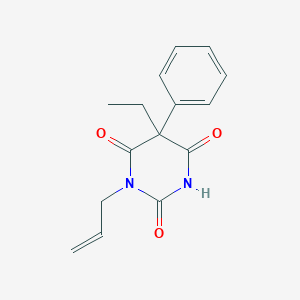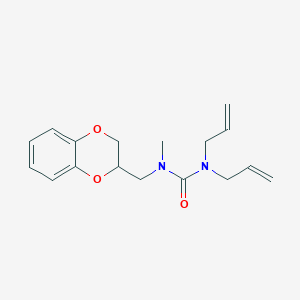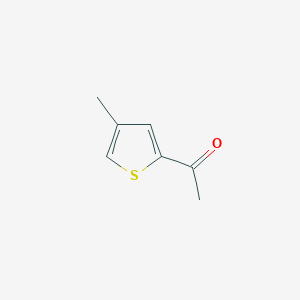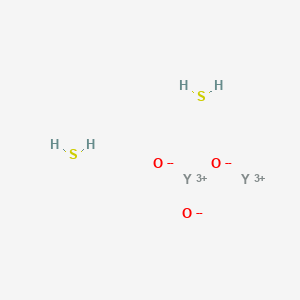
Fosfuro de tantalio
Descripción general
Descripción
Tantalum phosphide is a compound composed of tantalum and phosphorus. It is known for its unique properties, including its role as a Weyl semimetal, which hosts exotic Weyl fermion quasiparticles and Fermi arcs
Aplicaciones Científicas De Investigación
Tantalum phosphide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Biology: Research is ongoing to explore its potential use in biological applications, such as biosensors and bioimaging.
Medicine: Tantalum phosphide is being investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tantalum phosphide can be synthesized through several methods. One common approach involves the reduction of tantalum compounds with phosphorus sources. For instance, the reduction of tantalum pentachloride with red phosphorus at high temperatures can yield tantalum phosphide . Another method involves the direct reaction of tantalum and phosphorus at elevated temperatures in a vacuum or inert atmosphere .
Industrial Production Methods: Industrial production of tantalum phosphide typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired phase and to prevent contamination. The use of high-purity starting materials is crucial to achieve high-quality tantalum phosphide.
Análisis De Reacciones Químicas
Types of Reactions: Tantalum phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tantalum phosphide can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of tantalum oxides and phosphorus oxides.
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert tantalum phosphide to lower oxidation state compounds.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of tantalum halides and phosphides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce tantalum pentoxide and phosphorus pentoxide, while reduction can yield tantalum metal and phosphorus.
Mecanismo De Acción
The mechanism by which tantalum phosphide exerts its effects is primarily related to its electronic structure. As a Weyl semimetal, it possesses spin-polarized band-crossings called Weyl nodes, which are connected by topological surface arcs . These unique electronic properties enable tantalum phosphide to exhibit exotic phenomena such as the chiral anomaly and high carrier mobility. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to be related to the interaction of Weyl fermions with the material’s lattice structure.
Comparación Con Compuestos Similares
Tantalum phosphide can be compared with other transition metal phosphides, such as niobium phosphide and vanadium phosphide .
Niobium Phosphide: Similar to tantalum phosphide, niobium phosphide is also a Weyl semimetal and exhibits similar electronic properties. the structural arrangement and stacking sequence of niobium phosphide differ from those of tantalum phosphide, leading to variations in their physical and chemical properties.
Vanadium Phosphide: Vanadium phosphide has a different crystal structure and electronic properties compared to tantalum phosphide. It is often used as a catalyst in different chemical reactions and has distinct applications in materials science.
Tantalum phosphide’s uniqueness lies in its combination of high thermal stability, unique electronic properties, and potential for various advanced applications, making it a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
phosphanylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOAQYMBESBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.9216 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-63-7 | |
| Record name | Tantalum phosphide (TaP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


